molecular formula C19H25N3O4 B3293419 (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid CAS No. 885276-31-3

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

Cat. No. B3293419
M. Wt: 359.4 g/mol
InChI Key: ZAVFIAZABDJRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1-Pyrrolidinepropanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-, methyl ester, is used in proteomics research . It has a molecular formula of C14H26N2O4 and a molecular weight of 286.37 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) demonstrates the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition, which could serve as a basis for developing novel neurological drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).

  • Efficient Synthesis of eta2-pyridine Complex : Research by Harrison et al. (2008) on synthesizing a pyridine borane complex highlights the chemical versatility and reactivity of indole-derived compounds in forming complexes that could be explored for catalytic or synthetic applications (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).

  • A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : The work by Galeazzi et al. (1996) on the oxidative cyclization of N-(2-alken-1-yl)amides highlights a methodology for producing biologically active amino acids, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological properties (Galeazzi, Mobbili, & Orena, 1996).

  • Ab initio Hartree-Fock Investigation : A study by Ramek and Tomić (2001) on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid compares its structure and properties with those of 3-indole acetic acid derivatives, suggesting its relevance in understanding plant growth hormones and possibly designing molecules mimicking or modulating plant growth processes (Ramek & Tomić, 2001).

Biological Activity and Application

  • Anticancer Activity Investigation : Kumar et al. (2013) demonstrate the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Synthesis of Spiro[indoline-3,1'-pyrrolizines] : Research by Huang et al. (2019) on the synthesis of spiro compounds via three-component reactions highlights the compound's use in creating complex molecular architectures with potential for biological screening and drug discovery (Huang, Fang, Huang, Sun, & Yan, 2019).

Safety And Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFIAZABDJRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Reactant of Route 2
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Reactant of Route 3
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Reactant of Route 4
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Reactant of Route 6
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.